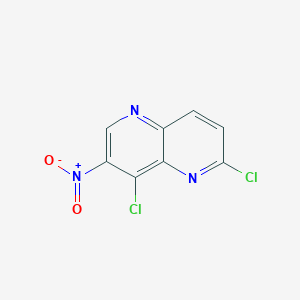

2,8-Dichloro-7-nitro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloro-7-nitro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-6-2-1-4-8(12-6)7(10)5(3-11-4)13(14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECCKOMBWFQPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C(=CN=C21)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 2,8 Dichloro 7 Nitro 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions (C2 and C8)

The presence of a nitro group and two nitrogen atoms in the bicyclic system significantly activates the chlorine atoms at the C2 and C8 positions towards nucleophilic aromatic substitution (SNAr). This activation allows for the displacement of the chloro substituents by a range of nucleophiles under relatively mild conditions.

Amination Reactions

The introduction of amino functionalities at the C2 and C8 positions of the 2,8-dichloro-7-nitro-1,5-naphthyridine scaffold is a key transformation. These reactions typically proceed through nucleophilic aromatic substitution, where an amine displaces a chloride ion. Research on analogous 2,8-disubstituted-1,5-naphthyridines indicates that such amination reactions are feasible and can be achieved with a variety of amines. nih.govdundee.ac.uk The reactions are often carried out in the presence of a base, such as cesium carbonate, and at elevated temperatures. nih.gov In some cases, palladium-catalyzed Buchwald-Hartwig amination can also be employed for the formation of C-N bonds. dundee.ac.uk

Selective amination at one of the chloro-positions may be possible by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the amine. Given the electronic effects of the nitro group, the C8 position is expected to be more activated towards nucleophilic attack.

Table 1: Representative Amination Reactions on Halogenated 1,5-Naphthyridine (B1222797) Cores

| Entry | Halogenated Naphthyridine | Amine | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 2,8-Dibromo-1,5-naphthyridine | Various amines | Cs₂CO₃, 110 °C | 2-Bromo-8-amino-1,5-naphthyridine derivatives | Not specified | nih.gov |

| 2 | 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | Not specified | 4-(3-(2-Nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | Good | nih.gov |

| 3 | 8-Chloro-1,5-naphthyridin-2-yl 4-methylbenzenesulfonate | Various amines | SNAr or Buchwald Coupling | 8-Amino-2-substituted-1,5-naphthyridine derivatives | Not specified | dundee.ac.uk |

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atoms at C2 and C8 can be displaced by oxygen and sulfur nucleophiles to form the corresponding ethers and thioethers. These reactions are also expected to proceed via an SNAr mechanism. For instance, the reaction of this compound with sodium alkoxides (NaOR) or sodium thiolates (NaSR) would likely yield the corresponding 2,8-dialkoxy- or 2,8-dithio-7-nitro-1,5-naphthyridines.

In related systems, such as 8-chloro-1,5-naphthyridin-2-ol, the displacement of a chloro group with an alcohol has been demonstrated. up.ac.za The synthesis of 2-mercapto-1,8-naphthyridine-3-carbaldehyde derivatives from the corresponding 2-chloro compounds using sodium sulfide (B99878) further supports the feasibility of thiolation reactions on chloro-substituted naphthyridines. researchgate.net

Table 2: Representative Alkoxylation and Thiolation Reactions on Halogenated Naphthyridine Cores

| Entry | Halogenated Naphthyridine | Nucleophile | Reaction Conditions | Product Type | Reference |

| 1 | 8-Chloro-1,5-naphthyridin-2-ol | Alcohols | SNAr | Alkoxy-1,5-naphthyridine | up.ac.za |

| 2 | 2-Chloro-1,8-naphthyridine-3-carbaldehydes | Na₂S | DMF | 2-Mercapto-1,8-naphthyridine | researchgate.net |

Reactions with Carbon-Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with strong carbon nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) is anticipated to be complex. While these reagents can potentially displace the chloro groups via a nucleophilic substitution pathway, they can also react with the nitro group.

In the case of Grignard reagents, addition to the nitro group is a known reaction pathway for nitroarenes. Furthermore, the high reactivity of organolithium reagents could lead to addition to the naphthyridine ring itself or other side reactions. Therefore, achieving selective C-C bond formation at the C2 and C8 positions would likely require careful choice of reagents and reaction conditions, possibly involving transition-metal catalysis (e.g., Suzuki or Stille coupling) on a less activated substrate. For instance, Suzuki cross-coupling has been successfully used to functionalize the 2-position of an 8-chloro-1,5-naphthyridine derivative. dundee.ac.ukup.ac.za

Electrophilic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the 1,5-naphthyridine ring, further deactivated by the presence of two chlorine atoms and a nitro group, makes electrophilic aromatic substitution reactions challenging.

Reactivity of the Nitro Group: Reduction to Amine and Subsequent Transformations

The nitro group at the C7 position is readily susceptible to reduction, providing a key pathway to further functionalize the molecule. A variety of reducing agents can be employed to convert the nitro group to an amine, forming 7-amino-2,8-dichloro-1,5-naphthyridine. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H₂), or reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). nih.gov

The resulting amino group can then undergo a wide range of subsequent transformations. For example, it can be diazotized and converted to other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). It can also be acylated, alkylated, or used as a directing group for further substitutions on the naphthyridine ring. The synthesis of 2,7-diamino-1,8-naphthyridine from an azido (B1232118) precursor, which is formed from a chloro-substituted naphthyridine, highlights the utility of such transformations. researchgate.net

Table 3: General Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol, room temperature | Common and efficient method. |

| SnCl₂·2H₂O | Ethanol, reflux | Effective for selective reduction. |

| Fe, HCl | Water/Ethanol, reflux | Classical and cost-effective method. |

| Na₂S₂O₄ | Water/Methanol | Mild reducing agent. |

Potential for Further Halogenation or Nitration Reactions

Attempting further electrophilic substitution, such as halogenation or nitration, on the this compound ring is expected to be difficult due to the strong deactivating effects of the existing substituents. The two nitrogen atoms in the rings, the two chloro groups, and the nitro group all withdraw electron density, making the aromatic system highly resistant to attack by electrophiles.

Any potential electrophilic attack would likely require harsh reaction conditions. The position of any further substitution would be governed by the combined directing effects of the existing groups. In the rare cases where electrophilic substitution on a nitronaphthyridine has been reported, the reaction has been shown to be highly regioselective. nih.gov For instance, the nitration of a dithienonaphthyridine derivative was reported to be selective for the 7-position. nih.gov However, the presence of multiple deactivating groups on the target molecule makes predicting the outcome of such a reaction challenging without experimental data.

Reaction Mechanisms Involving the Naphthyridine Nitrogen Atoms (e.g., N-Alkylation, N-Oxidation)

The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: N-alkylation of 1,5-naphthyridines typically proceeds through a standard S"N"2 mechanism where the nitrogen atom attacks an alkyl halide, leading to the formation of a quaternary naphthyridinium salt. nih.gov The reactivity of the nitrogen atoms in this compound would be significantly influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and nitro groups deactivates the ring, making the nitrogen atoms less nucleophilic compared to the unsubstituted 1,5-naphthyridine.

The reaction would likely involve the attack of an alkyl halide (R-X) on one of the nitrogen atoms, with the choice between N1 and N5 being influenced by steric hindrance from the adjacent chloro group at C8 and the electronic deactivation by the nitro group at C7. The formation of the quaternary salt is a key intermediate step. nih.gov

N-Oxidation: N-oxidation of the 1,5-naphthyridine ring is a common transformation, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom. In the case of this compound, the strong deactivating effect of the nitro and chloro groups would make N-oxidation more challenging, likely requiring stronger oxidizing agents or harsher reaction conditions. The regioselectivity of N-oxidation would also be a critical aspect to consider, as the electronic environment of the two nitrogen atoms is different.

Oxidative and Reductive Transformations of the Naphthyridine Ring System

The 1,5-naphthyridine ring system can undergo both oxidative and reductive transformations, although the fully aromatic system is relatively stable.

Oxidative Transformations: Oxidation of the 1,5-naphthyridine ring itself is generally difficult due to its aromatic nature. However, substituents on the ring can be oxidized. More commonly, oxidative conditions are used to aromatize partially hydrogenated naphthyridine precursors.

Reductive Transformations: The most significant reductive transformation for this compound would be the reduction of the nitro group. The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. mdpi.com This transformation is crucial for the synthesis of amino-substituted 1,5-naphthyridines, which are often precursors to biologically active compounds. The reduction of the nitro group to an amine significantly alters the electronic properties of the ring, making it more electron-rich and influencing the reactivity of the other positions.

Catalytic hydrogenation may also lead to the reduction of the naphthyridine ring itself, depending on the reaction conditions (catalyst, pressure, temperature).

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are paramount in the reactions of a polysubstituted heterocycle like this compound. The interplay between the activating/deactivating and directing effects of the chloro and nitro groups determines the outcome of various reactions.

Nucleophilic Aromatic Substitution (S"N"Ar): The chloro substituents at the C2 and C8 positions are susceptible to nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nitro group. The nitro group at C7 strongly activates the adjacent C8 position towards nucleophilic attack. The C2 position is also activated by the ring nitrogens.

The regioselectivity of S"N"Ar reactions would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to overcome the deactivation of the ring. It is expected that the chlorine at C8 would be more reactive towards nucleophilic substitution than the chlorine at C2 due to the powerful activating effect of the adjacent nitro group. This is a common trend observed in nitro-aromatic systems. For instance, in reactions with amines or alkoxides, selective replacement of the C8-chloro group would likely be the primary pathway. nih.gov

Below is a table summarizing the expected reactivity at different positions:

| Position | Substituent | Expected Reactivity | Influencing Factors |

| C2 | Chloro | Susceptible to S"N"Ar | Activated by ring nitrogens |

| C7 | Nitro | Directing and activating group | Strongly activates C8 for S"N"Ar |

| C8 | Chloro | Highly susceptible to S"N"Ar | Activated by adjacent nitro group |

| N1, N5 | - | N-Alkylation, N-Oxidation | Deactivated by electron-withdrawing groups |

Table 1. Predicted Reactivity of this compound.

Strategic Derivatization and Functionalization for Advanced Chemical Research

Synthesis of Substituted Naphthyridine Analogs through Modifications at C2, C7, and C8 Positions

The 2,8-dichloro-7-nitro-1,5-naphthyridine molecule is primed for selective functionalization. The two chlorine atoms at the C2 and C8 positions, activated by the electron-withdrawing nitro group at C7, are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous replacement of the chlorine atoms with a variety of nucleophiles, including amines, alkoxides, and thiolates. The nitro group at C7 can also be a handle for further transformations, such as reduction to an amino group, which can then be diazotized and substituted, or participate in condensation reactions.

The differential reactivity of the C2 and C8 positions can often be exploited to achieve regioselective modifications. For instance, the C2 position is generally more reactive towards nucleophilic attack than the C8 position due to the electronic influence of the adjacent nitrogen atom. This selectivity can be fine-tuned by controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Introduction of Diverse Functional Groups via Cross-Coupling Chemistry.diva-portal.orgthieme-connect.de

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the this compound scaffold. These methods offer a high degree of control and functional group tolerance, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling with Boronic Acids/Esters.thieme-connect.de

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C2 and C8 positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Dihalo-Naphthyridine Systems

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | THF | 51 |

| 2 | Phenylboronic acid | Pd(dba)₂ | P(Cy)₃ | Cs₂CO₃ | THF | 46 |

| 3 | Phenylboronic acid | Pd(dba)₂ | X-Phos | Cs₂CO₃ | THF | 62 |

| 4 | Phenylboronic acid | Pd(dba)₂ | S-Phos | Cs₂CO₃ | THF | 65 |

| 5 | Phenylboronic acid | Pd(dba)₂ | S-Phos | Cs₂CO₃ | Dioxane | 85 |

| 6 | Phenylboronic acid | Pd(dba)₂ | K₃PO₄ | Dioxane | 90 | |

| 7 | 4-Methoxyphenylboronic acid | Pd(dba)₂ | S-Phos | K₃PO₄ | Dioxane | 90 |

Data adapted from a study on 2,7-dichloro-1,8-naphthyridine (B19096), demonstrating the optimization of Suzuki-Miyaura conditions. researchgate.net

Heck and Sonogashira Coupling Reactions

The Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, provide pathways to introduce alkenyl and alkynyl functionalities, respectively. libretexts.org These reactions further expand the molecular diversity achievable from the this compound starting material. The resulting enynes and arylalkynes are valuable intermediates for the synthesis of more complex structures, including conjugated polymers and macrocycles. libretexts.org

Buchwald-Hartwig Amination for C-N Bond Formation.diva-portal.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing a wide range of primary and secondary amines at the C2 and C8 positions of the naphthyridine core. The ability to form C-N bonds with high efficiency and functional group tolerance has made this reaction indispensable in the synthesis of biologically active compounds and functional materials.

Side-Chain Modifications and Attachment of Complex Architectures.diva-portal.orgnih.govrsc.org

Once functional groups have been introduced onto the this compound scaffold, they can be further elaborated to build more complex molecular architectures. For example, an amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a handle for the attachment of peptides or other biomolecules. nih.gov Similarly, an ester group introduced via a carbonylative coupling reaction can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. These side-chain modifications are crucial for fine-tuning the properties of the final molecule, such as its solubility, steric bulk, and electronic characteristics.

Design and Synthesis of Naphthyridine-Based Ligands for Coordination Chemistry Research.nih.govresearcher.liferesearchgate.net

The 1,5-naphthyridine (B1222797) framework, with its two nitrogen atoms, is an excellent scaffold for the design of chelating ligands for coordination chemistry. nih.govuu.nl By strategically placing donor atoms at the C2 and C8 positions, it is possible to create bidentate or tridentate ligands that can coordinate to a variety of metal centers. diva-portal.org The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the naphthyridine ring. For instance, electron-donating groups will increase the electron density at the metal center, while electron-withdrawing groups will decrease it. These naphthyridine-based ligands and their metal complexes have found applications in catalysis, sensing, and photophysics. nih.govresearchgate.netrsc.orgrsc.org

Methodologies for Spectroscopic and Structural Elucidation in Naphthyridine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For "2,8-Dichloro-7-nitro-1,5-naphthyridine," ¹H and ¹³C NMR would provide definitive evidence for its structure.

Detailed Research Findings: In a typical ¹H NMR spectrum, the protons on the naphthyridine core would appear as distinct signals in the aromatic region. The precise chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton. For instance, the proton at position 4 would likely be the most downfield signal due to the influence of both the adjacent nitrogen (N-5) and the nitro group (at C-7) transmitted through the ring system. The protons at positions 3 and 6 would also exhibit characteristic shifts and couplings based on their neighboring substituents. While specific experimental data for this exact nitro-derivative is not readily available in published literature, data for the parent compound, 2,8-dichloro-1,5-naphthyridine, and related isomers like 2,7-dichloro-1,8-naphthyridine (B19096) provide a basis for prediction. chemicalbook.com The introduction of a strong electron-withdrawing nitro group at the C-7 position would be expected to significantly deshield (shift downfield) the proton at C-6.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm proton-proton and proton-carbon connectivities, respectively.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, based on principles of NMR spectroscopy and data from analogous structures.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.8 - 8.2 | d (doublet) | ~8.5 - 9.0 |

| H-4 | ~8.8 - 9.2 | d (doublet) | ~8.5 - 9.0 |

| H-6 | ~8.5 - 8.9 | s (singlet) | N/A |

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of "this compound," which must align with its calculated molecular formula, C₈H₃Cl₂N₃O₂.

Detailed Research Findings: The predicted monoisotopic mass for the neutral molecule is 242.9653 Da. In a typical mass spectrum, the molecule would be observed as a protonated species, [M+H]⁺, with a predicted m/z of approximately 243.9726. uni.lu A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, showing distinct M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses of substituents. Expected fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da), a chlorine atom (-Cl, 35/37 Da), or combinations thereof. This fragmentation pattern provides corroborating evidence for the presence and connectivity of these functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z | Type |

|---|---|---|---|

| [M+H]⁺ | [C₈H₄Cl₂N₃O₂]⁺ | 243.9726 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₃Cl₂N₃O₂Na]⁺ | 265.9546 | Sodiated Adduct |

| [M]⁺˙ | [C₈H₃Cl₂N₃O₂]⁺˙ | 242.9653 | Radical Cation |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detailed Research Findings: The FTIR spectrum of "this compound" would display several characteristic absorption bands. The most telling would be the strong, distinct bands corresponding to the nitro group (NO₂). These typically appear as two separate stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Other significant peaks would include C=N and C=C stretching vibrations from the aromatic naphthyridine core in the 1400-1600 cm⁻¹ region, C-H stretching from the aromatic rings just above 3000 cm⁻¹, and C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound Note: This table is predictive, based on known functional group absorption frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The naphthyridine ring system, being an extended π-conjugated system, is expected to absorb UV or visible light.

Detailed Research Findings: The UV-Vis spectrum of "this compound" would be characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. The introduction of the nitro group, a powerful chromophore, and the chlorine atoms would modulate the electronic structure, likely causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,5-naphthyridine (B1222797). The analysis of these spectra provides insight into the molecule's electronic properties, which are relevant for applications in materials science and photochemistry. nih.gov Many naphthyridine derivatives are also known to be fluorescent, and fluorescence spectroscopy could be used to measure the emission spectrum, quantum yield, and excited-state lifetime, providing further details about its photophysical behavior. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: To perform this analysis, a high-quality single crystal of "this compound" would need to be grown. The resulting crystal structure would confirm the planarity of the naphthyridine ring system and reveal the precise orientation of the nitro group relative to the ring. It would also elucidate any intermolecular packing forces, such as π-π stacking or halogen bonding, that dictate the crystal lattice structure. While a crystal structure for this specific compound is not publicly documented, analyses of related structures, such as a binuclear copper complex with 1,8-naphthyridine, demonstrate the power of this technique in defining the exact coordination and geometry of naphthyridine-containing molecules. rsc.org

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. doi.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, would be developed. The purity of a sample of "this compound" would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, typically monitored by a UV detector set to one of the molecule's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. pubcompare.ainih.gov The gas chromatograph separates components of a mixture, which are then directly introduced into the mass spectrometer for identification. hpst.cz This provides both the retention time (a measure of purity) and the mass spectrum (a confirmation of identity) in a single analysis.

Computational and Theoretical Investigations of 2,8 Dichloro 7 Nitro 1,5 Naphthyridine

Quantum Mechanical Calculations on Naphthyridine Electronic Structure and Stability

Quantum mechanical calculations are fundamental to elucidating the electronic structure and inherent stability of the 2,8-dichloro-7-nitro-1,5-naphthyridine molecule. These calculations, typically starting with ab initio methods like Hartree-Fock (HF) or more advanced post-HF methods, solve the Schrödinger equation to determine the electronic wave function and energy of the molecule.

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for studying the geometric and electronic properties of molecules like this compound due to its favorable balance of computational cost and accuracy. mdpi.com Methods such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and perform frequency analysis to ensure a true energy minimum is found. nih.gov

Geometric Properties: DFT calculations can predict key structural parameters. The planarity of the naphthyridine ring system is a critical feature, though minor distortions may occur due to the steric and electronic effects of the substituents. The predicted bond lengths and angles provide a detailed three-dimensional structure.

Table 1: Predicted Geometric Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C7-NO₂ | ~1.45 Å |

| Bond Length | C2-Cl | ~1.74 Å |

| Bond Length | C8-Cl | ~1.73 Å |

| Bond Angle | C6-C7-C8 | ~121° |

| Dihedral Angle | C6-C7-N-O | ~178° (near planar) |

Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the strong electron-withdrawing nature of the nitro and chloro groups is expected to lower the energies of both HOMO and LUMO, affecting its electron-accepting capabilities. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is invaluable for predicting intermolecular interactions. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for investigating the reaction mechanisms involving this compound. The reactivity of the 1,5-naphthyridine (B1222797) core is complex, with possibilities for nucleophilic substitution, electrophilic attack, and metal-catalyzed cross-coupling reactions. nih.gov The chloro substituents are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

By mapping the potential energy surface for a proposed reaction, DFT can be used to locate the transition state(s) and any intermediates. The energy barrier, calculated as the difference in energy between the reactants and the transition state, determines the reaction rate. For an SNAr reaction, calculations would model the formation of the Meisenheimer complex intermediate. Comparing the activation energies for substitution at the C2 and C8 positions can predict the regioselectivity of the reaction. These computational studies provide a step-by-step view of the bond-breaking and bond-forming processes that are often difficult to observe experimentally. mdpi.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental spectra for structure verification.

NMR Spectroscopy: DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, help in the precise assignment of signals to specific atoms in the molecule. eurjchem.com

IR and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR and Raman spectra provide a vibrational fingerprint of the molecule. Comparing this with an experimental spectrum allows for the assignment of specific bands to functional group vibrations, such as the characteristic symmetric and asymmetric stretches of the nitro group.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. eurjchem.com These calculations can predict the absorption wavelengths (λ_max_) in the UV-visible spectrum, which correspond to π→π* or n→π* transitions within the conjugated naphthyridine system. ias.ac.in

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectrum | Parameter | Predicted Value (TD-DFT/DFT) | Experimental Value |

| UV-Vis | λ_max (π→π*) | ~340 nm | ~345 nm |

| IR | ν(NO₂) asymm. stretch | ~1530 cm⁻¹ | ~1525 cm⁻¹ |

| ¹³C NMR | C7 Chemical Shift | ~148 ppm | ~150 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the naphthyridine core is largely rigid, molecular dynamics (MD) simulations can provide insights into the molecule's behavior in a condensed phase, such as in a solvent or a crystal lattice. MD simulations model the atomic motions over time by solving Newton's equations of motion. nih.gov

These simulations are particularly useful for studying intermolecular interactions. For example, an MD simulation of this compound in a solvent like water or DMSO would reveal how solvent molecules arrange around it and the nature of the solute-solvent interactions. nih.gov In the solid state, MD can explore crystal packing forces, such as π-π stacking between the aromatic rings of adjacent molecules. Though the molecule itself has few rotatable bonds, simulations can analyze the slight conformational changes and vibrations that occur at finite temperatures, providing a dynamic picture of its structure and interactions. nih.govnih.gov

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods are powerful tools for establishing Quantitative Structure-Activity Relationships (QSAR). nih.gov By calculating a variety of molecular descriptors for this compound and related compounds, models can be built to predict their chemical reactivity or biological activity.

For this specific molecule, key descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, and dipole moment.

Topological Descriptors: Descriptors related to molecular size, shape, and branching.

Quantum Chemical Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, which are derived from DFT calculations.

The presence of the nitro group bonded to the aromatic ring is a significant determinant of the molecule's properties. nih.gov By correlating these computed descriptors with experimentally observed reactivity (e.g., reaction rates), a predictive QSAR model can be developed. This allows for the theoretical screening of similar compounds and the rational design of new derivatives with desired reactivity profiles.

Role As a Synthetic Precursor and Building Block in Complex Molecule Synthesis

Utilization of 2,8-Dichloro-7-nitro-1,5-naphthyridine in Heterocyclic Annulation Reactions

Heterocyclic annulation, the formation of a new ring fused to an existing one, is a powerful strategy for building polycyclic systems. The electrophilic nature of the 1,5-naphthyridine (B1222797) core in This compound , enhanced by the nitro group, along with the presence of two leaving groups (the chlorine atoms), makes it an ideal substrate for various annulation reactions.

While direct examples employing This compound are not extensively documented in broad reviews, the general reactivity of substituted naphthyridines provides a blueprint for its potential applications. For instance, related dichloro- and nitro-substituted aromatic compounds readily participate in reactions that would lead to fused systems. These can include intramolecular cyclizations following nucleophilic substitution at one of the chloro positions, or transition metal-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds, setting the stage for a subsequent ring-closing event. The nitro group, in addition to its activating effect, can itself be a handle for annulation, for example, through reduction to an amino group followed by cyclization with a suitable partner.

Classical synthetic methods for the construction of fused 1,5-naphthyridines, such as the Friedländer and Skraup reactions, typically build the naphthyridine core itself. nih.govnih.gov However, the functionalization of a pre-formed, highly activated naphthyridine like This compound offers a complementary and often more flexible approach to complex fused systems. For example, a stepwise nucleophilic aromatic substitution (SNAr) at the C2 and C8 positions with a binucleophile could directly lead to a new fused ring.

Integration into Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with applications in materials science, particularly as organic semiconductors and fluorescent dyes. The synthesis of these extended π-systems often relies on the coupling of smaller aromatic and heteroaromatic units. This compound is a prime candidate for incorporation into PANHs through transition metal-catalyzed cross-coupling reactions.

The chlorine atoms at the 2 and 8 positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions allow for the introduction of aryl, heteroaryl, or amino substituents, effectively extending the conjugated system.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of PANHs from this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | C-C | Aryl- or heteroaryl-substituted naphthyridines |

| Stille Coupling | Organostannanes | C-C | Alkenyl-, alkynyl-, or aryl-substituted naphthyridines |

| Buchwald-Hartwig Amination | Amines | C-N | Amino-substituted naphthyridines |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Alkynyl-substituted naphthyridines |

By performing sequential cross-coupling reactions, two different aromatic or heteroaromatic units can be introduced at the C2 and C8 positions, leading to unsymmetrical PANHs with tailored electronic properties. The nitro group can be retained as an electron-accepting moiety or can be further transformed, for example, into an amino group, which acts as an electron-donating group, thus modulating the optoelectronic properties of the final PANH.

Applications in Divergent Synthesis Strategies

Divergent synthesis is a powerful approach that allows for the creation of a library of structurally diverse compounds from a common starting material. The multiple reactive sites on This compound make it an excellent platform for divergent synthesis. The differential reactivity of the two chlorine atoms and the nitro group can be exploited to achieve selective transformations.

The chlorine at the C2 position is generally more reactive towards nucleophilic substitution than the one at C8. This difference in reactivity can be leveraged to selectively introduce a substituent at the C2 position, leaving the C8 position available for a subsequent, different functionalization. Furthermore, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization followed by substitution.

A hypothetical divergent synthetic scheme starting from This compound could involve:

Selective nucleophilic substitution at C2.

A second, different nucleophilic substitution or a cross-coupling reaction at C8.

Reduction of the nitro group to an amine.

Functionalization of the resulting amino group.

This strategy would allow for the rapid generation of a library of trisubstituted 1,5-naphthyridine derivatives with diverse functionalities at the 2, 7, and 8 positions.

Construction of Naphthyridine-Fused Systems for Chemical Biology Research

Naphthyridine-fused systems are of significant interest in chemical biology and medicinal chemistry as they are often found in biologically active compounds and can serve as scaffolds for the development of new therapeutic agents and molecular probes. nih.govnih.gov The construction of such systems from This compound offers a route to novel compounds for biological screening.

The functional group handles on the starting material allow for the attachment of various pharmacophores or biocompatible moieties. For example, a Buchwald-Hartwig amination could be used to introduce a side chain that mimics a peptide or another biomolecule. The subsequent reduction of the nitro group and cyclization could then lead to a complex, fused heterocyclic system with potential biological activity.

Furthermore, the extended aromatic system of naphthyridine-fused compounds makes them potential candidates for use as fluorescent probes. By carefully choosing the substituents to be introduced via cross-coupling reactions, the photophysical properties of the resulting molecules can be fine-tuned for specific imaging applications in chemical biology. The synthesis of such tailored molecules is facilitated by the versatile reactivity of the dichloronitronaphthyridine precursor.

Emerging Research Avenues Enabled by 2,8 Dichloro 7 Nitro 1,5 Naphthyridine Chemistry

Development of Chemical Probes for Interrogating Chemical Pathways (without biological efficacy claims)

The strategic placement of reactive sites on the 2,8-dichloro-7-nitro-1,5-naphthyridine molecule makes it a promising platform for the development of specialized chemical probes. The two chlorine atoms at the 2 and 8 positions, activated by the electron-withdrawing nitro group and the inherent electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various functional groups, including fluorophores, affinity tags, or other reporter moieties.

By carefully selecting the incoming nucleophile, researchers can design and synthesize a library of derivatized probes. For instance, reaction with fluorescent amines or thiols could yield probes that can be tracked within chemical or material systems to study diffusion, binding events, or reaction kinetics without making any claims about their effects in biological systems. The distinct substitution pattern could also allow for sequential and site-selective functionalization, leading to the creation of bifunctional probes.

Table 1: Potential Functionalizations of this compound for Chemical Probe Development

| Position | Reactive Group | Potential Modifying Reagent Class | Resulting Functionality |

| C2 | Chloro | Primary/Secondary Amines | Amino-derivatives |

| C8 | Chloro | Thiols | Thioether-derivatives |

| C7 | Nitro | Reducing Agents | Amino-derivatives |

Design of Advanced Ligands for Catalysis Research

The 1,5-naphthyridine core, with its two nitrogen atoms, possesses inherent metal-coordinating properties. The presence of chlorine and nitro substituents in this compound can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. nih.gov The electron-withdrawing nature of these groups would decrease the electron density on the naphthyridine nitrogen atoms, potentially favoring coordination to more electron-rich metal centers or influencing the redox properties of the final complex.

The chloro groups at the 2 and 8 positions also serve as handles for further modification, allowing for the introduction of phosphine (B1218219), N-heterocyclic carbene (NHC), or other donor groups to create multidentate ligand systems. flinders.edu.au The synthesis of such novel ligands derived from this compound could lead to the development of catalysts with unique activities and selectivities for a range of organic transformations. Research in this area would focus on the synthesis of these novel ligands and their coordination chemistry with various transition metals, followed by the systematic evaluation of their catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly

The planar structure of the 1,5-naphthyridine ring system, combined with the potential for hydrogen bonding and π-π stacking interactions, makes it an attractive building block for supramolecular chemistry. The nitro group on the 7-position of this compound can act as a hydrogen bond acceptor, while the aromatic system itself can participate in stacking interactions.

By modifying the chloro substituents with groups capable of specific intermolecular recognition, such as crown ethers or other host moieties, researchers can design and synthesize molecules that self-assemble into well-defined supramolecular architectures. researchgate.net These could include molecular cages, sheets, or other complex structures. The study of these self-assembly processes, driven by non-covalent interactions, provides fundamental insights into molecular recognition and the principles governing the formation of organized molecular systems. The electronic properties of the this compound core could also be harnessed to create photo- or electro-responsive supramolecular materials.

Contribution to Novel Materials Research Based on Tunable Electronic Properties

The electron-deficient nature of the 1,5-naphthyridine ring is further enhanced by the presence of the strongly electron-withdrawing nitro group. This intrinsic electronic character makes this compound a valuable precursor for the synthesis of novel organic electronic materials. The chlorine atoms provide reactive sites for polymerization or for the introduction of other functional groups that can tune the electronic and photophysical properties of the resulting materials.

Derivatives of this compound could be investigated as n-type semiconductors in organic thin-film transistors (OTFTs) or as electron-transporting materials in organic light-emitting diodes (OLEDs). The ability to systematically modify the core structure through substitution at the chloro positions would allow for a fine-tuning of the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for efficient electron injection and transport. Research in this area would involve the synthesis of new materials based on this scaffold and the characterization of their electronic properties through techniques such as cyclic voltammetry and the fabrication and testing of prototype electronic devices.

Fundamental Studies in Heterocyclic Aromaticity and Reactivity

The this compound molecule serves as an excellent model system for fundamental studies into the nature of aromaticity and the reactivity of polysubstituted heterocyclic systems. The interplay between the two fused pyridine (B92270) rings and the influence of the strongly deactivating chloro and nitro substituents present a complex electronic environment.

Computational studies, such as density functional theory (DFT) calculations, can be employed to probe the aromaticity of the ring system and to predict the regioselectivity of various chemical reactions. Experimental studies, including detailed kinetic analysis of nucleophilic substitution reactions at the C2 and C8 positions, would provide valuable data to validate and refine theoretical models. Furthermore, the reduction of the nitro group to an amino group would dramatically alter the electronic properties and reactivity of the molecule, providing a platform to study the influence of substituent effects on the 1,5-naphthyridine core. These fundamental investigations contribute to a deeper understanding of the principles that govern the chemistry of heterocyclic compounds.

Q & A

Q. Comparative Analysis :

Unique Features : The nitro group enhances target binding via hydrogen bonding, while chlorides improve lipophilicity for membrane penetration .

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Q. Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy (-3.2 eV), favoring electrophilic reactions .

- TD-DFT : Predicts UV-Vis spectra (λmax ~290 nm), aligning with experimental data .

Software : Gaussian 16 or ORCA for simulations. Validate with experimental NMR/UV data .

Advanced: How are contradictions in spectroscopic data resolved for nitro-naphthyridine derivatives?

Q. Case Study :

- Issue : Discrepancies in NMR peak splitting for H3/H7 protons.

- Resolution :

- Variable Temperature NMR : Determine if dynamic effects (e.g., ring puckering) cause splitting anomalies.

- COSY/NOESY : Confirm through-space couplings between H3 and H7 .

- X-ray Diffraction : Resolve positional ambiguity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.